molecular formula C18H21ClN2OS B13756167 N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide

N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide

Cat. No.: B13756167
M. Wt: 348.9 g/mol
InChI Key: PDGZYWUWJJKFPR-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide is a synthetic acetamide derivative characterized by a sulfanyl (S–) bridge connecting two aromatic rings and a diethylamino group attached to the acetamide backbone.

Properties

Molecular Formula

C18H21ClN2OS

Molecular Weight

348.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide

InChI

InChI=1S/C18H21ClN2OS/c1-3-21(4-2)13-18(22)20-16-7-5-6-8-17(16)23-15-11-9-14(19)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,20,22)

InChI Key

PDGZYWUWJJKFPR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=CC=C1SC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl]-diethylazanium;2-hydroxy-2-oxoacetate typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl sulfanyl aniline with an appropriate oxoethylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl]-diethylazanium;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl]-diethylazanium;2-hydroxy-2-oxoacetate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interaction with biological molecules and its impact on cellular pathways.

Medicine

In medicine, [2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl]-diethylazanium;2-hydroxy-2-oxoacetate is investigated for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.

Industry

In industrial applications, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for use in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl]-diethylazanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares core features with several acetamide derivatives, as outlined below:

2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide (Y203-7762)
  • Structure: Lacks the sulfanyl bridge but retains the diethylamino group and chlorophenyl substituent .
  • Properties: Molecular Weight: 316.83 g/mol logP: 4.315 Hydrogen Bond Donors/Acceptors: 1/2
2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide
  • Structure : Features a sulfanyl bridge and additional diethylsulfamoyl and chloro groups .
  • Properties :
    • Molecular Weight: 419.34 g/mol
    • Molecular Formula: C₁₈H₂₀Cl₂N₂O₃S₂
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
  • Properties :
    • Molecular Weight: 314.59 g/mol
    • Applications: Used as a diclofenac impurity, highlighting relevance in pharmaceutical quality control.

Physicochemical Properties

Key differences in solubility, lipophilicity, and hydrogen-bonding capacity are summarized in Table 1.

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors/Acceptors Key Functional Groups
Target Compound* ~350–370 (estimated) ~4.5 1/3 Sulfanyl, diethylamino, amide
Y203-7762 316.83 4.315 1/2 Diethylamino, amide
2-Chloro-N-[2-(4-CP)sulfanyl...acetamide 419.34 ~5.0 1/5 Sulfanyl, diethylsulfamoyl, amide
N-(4-CP)-2-(2,6-DCP)acetamide 314.59 3.8 1/2 Dichlorophenyl, amide

*Estimated based on structural analogs.

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